molecular formula C17H13Cl2NO4 B107814 Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate CAS No. 72280-52-5

Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate

Cat. No. B107814
CAS RN: 72280-52-5
M. Wt: 366.2 g/mol
InChI Key: ASALLPQQHGTWEF-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate is a chemical compound that is likely to be a derivative of pyridine and phenol, designed for use as a herbicide. The compound is not directly mentioned in the provided papers, but its structure suggests that it is related to the class of compounds discussed in the first paper, which are synthesized for their herbicidal activity against various weeds .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from 2-chloroisonicotinonitrile and phenols, followed by etherification, hydrolysis, and esterification . Another relevant synthesis method for a similar compound involves the reaction of substituted phenol derivatives with propargyl bromide in the presence of K2CO3 and acetone . These methods provide a foundation for the synthesis of Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate, which would likely follow a similar pathway.

Molecular Structure Analysis

The molecular structure of compounds similar to Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate has been confirmed using 1H NMR and MS spectra . The presence of electron-withdrawing groups, such as the dichloro-pyridyl moiety, would likely influence the stability and reactivity of the molecule. The prop-2-ynyl group suggests the presence of a triple bond, which could be reactive and participate in further chemical transformations .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate are not explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can undergo nucleophilic substitution reactions facilitated by a strong base like K2CO3 . The presence of a prop-2-ynyl group also opens up possibilities for reactions typical of alkynes, such as addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate can be inferred from related compounds. The herbicidal activity of similar compounds has been demonstrated, with effective inhibition of weed growth at certain concentrations . The solubility, melting point, and other physical properties are not provided but can be estimated based on the functional groups present in the molecule. The antibacterial and antiurease activities of related compounds have been evaluated, suggesting potential biological activities for Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate as well .

Scientific Research Applications

Sorption and Environmental Fate

Research on phenoxy herbicides, such as 2,4-D, has highlighted their interactions with soil and environmental matrices. Sorption experiments have indicated that soil organic matter and iron oxides are significant sorbents for these herbicides. The sorption behavior can be influenced by soil parameters like pH, organic carbon content, and iron oxide content, suggesting environmental persistence and mobility concerns related to similar compounds (Werner et al., 2012).

Wastewater Treatment

The pesticide production industry generates wastewater containing toxic pollutants, including various phenoxy acids. Advanced treatments such as biological processes and granular activated carbon have been utilized to treat high-strength wastewaters, indicating potential methods for mitigating environmental contamination from similar compounds (Goodwin et al., 2018).

Microbial Degradation

The microbial degradation of aryloxyphenoxy-propionate herbicides (AOPPs) is a critical area of study for environmental remediation. Microorganisms capable of degrading AOPPs offer insights into potential bioremediation strategies for related compounds. Metabolic pathways and enzymes involved in the degradation processes have been identified, showcasing the biological mechanisms for mitigating the environmental impact of such herbicides (Zhou et al., 2018).

properties

IUPAC Name

prop-2-ynyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASALLPQQHGTWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993063
Record name Chlorazifop propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynyl 2-(4-((3,5-dichloro-2-pyridyl)oxy)phenoxy)propionate

CAS RN

72280-52-5
Record name 2-Propyn-1-yl 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72280-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorazifop-propargyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072280525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorazifop propargyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-ynyl 2-[4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy]propionate
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